molecular formula C17H24N2O2 B12732124 p-Amino-N-(1,8-epoxy-p-menth-2-yl)benzamide CAS No. 96977-41-2

p-Amino-N-(1,8-epoxy-p-menth-2-yl)benzamide

Cat. No.: B12732124
CAS No.: 96977-41-2
M. Wt: 288.4 g/mol
InChI Key: ABPNBETWFHGEHB-UHFFFAOYSA-N
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Description

Cineilamina-p-aminobenzamide is a compound that belongs to the class of aminobenzamides Aminobenzamides are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of p-aminobenzamide typically involves the following steps :

    Reaction of p-nitrobenzoic acid with thionyl chloride: This reaction is carried out in the presence of an organic base catalyst to obtain p-nitrobenzoyl chloride.

    Ammonolysis: The p-nitrobenzoyl chloride solution is added dropwise into ammonia water (10-30 wt%), resulting in the formation of p-nitrobenzamide.

    Reduction: The p-nitrobenzamide is then reacted with hydrazine hydrate in the presence of ferric hydroxide to yield p-aminobenzamide.

Industrial Production Methods

Industrial production methods for p-aminobenzamide focus on optimizing yield, reducing costs, and ensuring environmental sustainability. The process involves the use of catalysts and solvents that can be easily recovered and reused, making the production process more efficient and eco-friendly .

Scientific Research Applications

Cineilamina-p-aminobenzamide has several applications in scientific research:

Properties

CAS No.

96977-41-2

Molecular Formula

C17H24N2O2

Molecular Weight

288.4 g/mol

IUPAC Name

4-amino-N-(1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-6-yl)benzamide

InChI

InChI=1S/C17H24N2O2/c1-16(2)12-8-9-17(3,21-16)14(10-12)19-15(20)11-4-6-13(18)7-5-11/h4-7,12,14H,8-10,18H2,1-3H3,(H,19,20)

InChI Key

ABPNBETWFHGEHB-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC(O1)(C(C2)NC(=O)C3=CC=C(C=C3)N)C)C

Origin of Product

United States

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